Phorbol acetate, caprate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

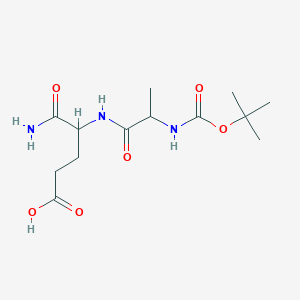

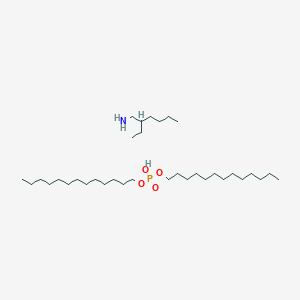

Phorbol acetate and caprate are two compounds that have been extensively studied for their biochemical and physiological effects. These compounds have been found to have a wide range of applications in scientific research, including cancer research, immunology, and neuroscience. In

Scientific Research Applications

T-lymphocyte Stimulation

Phorbol myristate acetate (PMA) has been identified as a potent mitogen, particularly effective for a specific subpopulation of human peripheral blood lymphocytes (PBL), comparable to phytohemagglutinin (PHA) in potency. This implies that PMA can stimulate cell division, especially in T-lymphocytes, which are crucial for immune responses (Touraine et al., 1977).

Impact on Membrane Glycoproteins in Lymphocytes

Phorbol 12,13‐dibutyrate has been shown to enhance the redistribution of certain receptors and antigens in human blood lymphocytes. This effect on the lateral mobility of cell surface molecules indicates a significant role of phorbol esters in cellular communication and interaction, which is essential for understanding immune responses (Patarroyo & Gahmberg, 1984).

Involvement in Tumor Promotion

Phorbol and its diesters have been extensively studied for their tumor-promoting activities. Compounds like 12-O-tetradecanoyl-phorbol-13-acetate have shown effectiveness in promoting tumors in mice. This connection between phorbol esters and tumor promotion is crucial for cancer research, helping to understand the mechanisms underlying cancer development (Baird & Boutwell, 1971).

Association with Protein Kinase C

Phorbol esters have a strong association with protein kinase C. Studies have shown that the phorbol diester receptor, involved in cellular signaling pathways, copurifies with protein kinase C, highlighting a key role in cellular regulation and signaling processes (Niedel et al., 1983).

Enhanced T Cell Adhesion

Phorbol esters like TPA have been observed to enhance the adhesion of T cells to endothelial cells. This finding is significant for understanding the mechanisms of immune cell migration and the formation of inflammatory lesions, playing a critical role in immunology and the study of inflammatory diseases (Haskard et al., 1986).

Effect on Na+/H+ Exchange in Lymphocytes

Phorbol esters induce intracellular alkalinization in lymphocytes, suggesting an activation of Na+/H+ exchange. This effect on ion exchange and the consequent cellular changes are essential for understanding cell physiology and the impact of phorbol esters on cellular functions (Grinstein et al., 1985).

Inhibition of DNA Repair

Phorbol myristate acetate has been found to inhibit the repair of UV-induced damage in cells, impacting the DNA repair mechanisms. Understanding this effect is crucial in the context of DNA damage and repair, with implications for cancer research and photobiology (Teebor et al., 1973).

Calcium and Phospholipid-dependent Protein Kinase

Phorbol esters like TPA have been shown to cause rapid changes in calcium flux and phospholipid metabolism in cells, influencing calcium, phospholipid-dependent protein kinase activities. This is significant for cellular signaling and biochemistry research (Kraft & Anderson, 1983).

properties

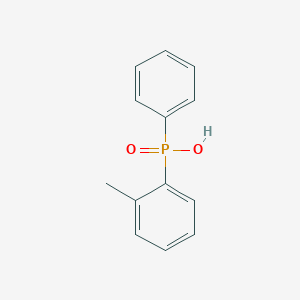

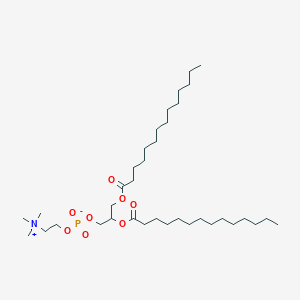

CAS RN |

16561-28-7 |

|---|---|

Molecular Formula |

C32H48O8 |

Molecular Weight |

560.7 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |

InChI |

InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1 |

InChI Key |

CSJWNHJJHIAAIG-SVOQZPEWSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)O)CO |

SMILES |

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |

Canonical SMILES |

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |

Other CAS RN |

28878-88-8 |

synonyms |

12-O-acetylphorbol-13-decanoate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)